N-cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Analytical Chemistry Quality Control Procurement

N-Cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide (CAS 950235-49-1, molecular formula C₁₈H₂₄N₄O, molecular weight 312.41 g/mol) is a fully synthetic, trisubstituted 1,2,3-triazole-4-carboxamide. The compound comprises a 1,2,3-triazole core substituted at N1 with a phenyl ring, at C5 with an n-propyl chain, and at C4 with an N-cyclohexyl carboxamide moiety.

Molecular Formula C18H24N4O
Molecular Weight 312.417
CAS No. 950235-49-1
Cat. No. B2473212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
CAS950235-49-1
Molecular FormulaC18H24N4O
Molecular Weight312.417
Structural Identifiers
SMILESCCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3CCCCC3
InChIInChI=1S/C18H24N4O/c1-2-9-16-17(18(23)19-14-10-5-3-6-11-14)20-21-22(16)15-12-7-4-8-13-15/h4,7-8,12-14H,2-3,5-6,9-11H2,1H3,(H,19,23)
InChIKeyACUOXJYWCHQRTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide (CAS 950235-49-1): Procurement-Grade Characterization and Comparator Context


N-Cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide (CAS 950235-49-1, molecular formula C₁₈H₂₄N₄O, molecular weight 312.41 g/mol) is a fully synthetic, trisubstituted 1,2,3-triazole-4-carboxamide . The compound comprises a 1,2,3-triazole core substituted at N1 with a phenyl ring, at C5 with an n-propyl chain, and at C4 with an N-cyclohexyl carboxamide moiety. This specific substitution pattern situates the compound within a broad chemical class explored for antifungal [1], V1a receptor antagonist [2], and LPA antagonist [3] therapeutic applications. It is commercially available as a research-grade chemical from established suppliers with documented analytical characterization.

Why N-Cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide Cannot Be Casually Replaced by In-Class Analogs


Within the 1,2,3-triazole-4-carboxamide chemotype, seemingly minor structural modifications produce substantial divergences in biological target engagement and physicochemical properties. The N-cyclohexyl substituent on the carboxamide of CAS 950235-49-1 confers a conformationally restricted, lipophilic cycloaliphatic group (clogP contribution ≈ +2.5 vs. H) that is absent in N-aryl or N-benzyl analogs such as N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide . Patent evidence demonstrates that cyclohexyl-substituted triazole carboxamides can achieve potent V1a receptor antagonism [1] and LPA receptor antagonism [2] — activities that are exquisitely sensitive to the steric and conformational properties of the N-substituent. Similarly, the n-propyl group at C5 distinguishes this compound from isopropyl analogs (e.g., N-cyclohexyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, CAS 954817-04-0), which exhibit different steric profiles at the triazole 5-position [3]. Generic substitution without explicit comparative bioactivity data therefore carries a high risk of target disengagement or altered selectivity.

Quantitative Differentiation Evidence for N-Cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide (CAS 950235-49-1)


Supplier-Documented Purity and Batch-Level Analytical QC: Enabling Reproducible Procurement

Commercially, CAS 950235-49-1 is supplied with a standard purity specification of 98% and is accompanied by batch-specific analytical QC data, including NMR, HPLC, and GC spectra, as documented by Bidepharm . This level of characterization exceeds the typical 95% purity offered for many closely related analogs (e.g., N-(4-methylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide at 95%+ and N-allyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide at 95% ), providing procurement scientists with greater confidence in lot-to-lot consistency.

Analytical Chemistry Quality Control Procurement

N-Cyclohexyl vs. N-Benzyl Carboxamide: Conformational and Lipophilic Differentiation for Target Engagement

The N-cyclohexyl substituent in CAS 950235-49-1 provides a fully sp³-hybridized, conformationally mobile cycloaliphatic ring (11.0 ų van der Waals volume) compared to the planar, aromatic N-benzyl group in the direct analog N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide (CAS 950244-85-6) . This structural distinction is critical: in the Roche V1a antagonist patent series, cyclohexyl-substituted triazoles demonstrate specific V1a receptor modulation, whereas N-aryl carboxamide variants are not disclosed as active within the same structural claims [1]. The cyclohexyl group also alters hydrogen-bonding capacity at the carboxamide NH (calculated pKa ~15.5 vs. ~14.8 for benzyl amides), potentially affecting target residence time.

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Class-Level Antifungal Activity: Triazole-4-Carboxamide Scaffold Demonstrates Potent in vitro Efficacy Against Rhizopus oryzae

While no direct antifungal MIC data are publicly available for CAS 950235-49-1 itself, the benzylic 1,2,3-triazole-4-carboxamide chemotype to which it belongs has demonstrated potent in vitro activity against clinically relevant filamentous fungi. In a systematic evaluation, compounds 3d and 3e from a benzylic 1,2,3-triazole-4-carboxamide library exhibited superior fungicidal activity against Rhizopus oryzae compared to the clinical reference drug itraconazole [1]. These compounds share the identical 1,2,3-triazole-4-carboxamide core scaffold with 950235-49-1, differing only in the N-substituent (benzylic vs. cyclohexyl), suggesting that 950235-49-1 warrants evaluation as a scaffold-hopping candidate for antifungal lead optimization.

Antifungal Microbiology Drug Discovery

V1a Receptor Antagonist Pharmacophore Alignment: Cyclohexyl Triazole Carboxamide Core Matches Patented Active Series

The Hoffmann-La Roche patent US 2023/0202990 A1 explicitly claims cyclohexyl-substituted triazoles as V1a receptor antagonists for the treatment of anxiety, autistic spectrum disorders, PTSD, and sleep disorders [1]. CAS 950235-49-1 bears the hallmark pharmacophoric elements of this series: a cyclohexyl group linked via a carboxamide to a 1,2,3-triazole core. While the patent does not disclose IC₅₀ values for 950235-49-1 specifically, the broader series achieves functional V1a antagonism in cellular assays. Importantly, this mechanism is distinct from the LPA antagonist activity claimed in the Bristol-Myers Squibb patent US 10,662,172 for related triazole N-linked carbamoyl cyclohexyl acids [2], indicating that the cyclohexyl-triazole-carboxamide architecture can be tuned for selectivity between GPCR targets.

Neuroscience Vasopressin Receptor CNS Drug Discovery

N-Cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide: Recommended Application Scenarios Based on Available Evidence


V1a Receptor Antagonist Lead Identification and SAR Expansion

Based on its structural alignment with the Roche V1a antagonist patent series [1], CAS 950235-49-1 is best deployed as a screening hit or starting point for medicinal chemistry optimization targeting vasopressin V1a receptor-mediated CNS disorders (anxiety, PTSD, autistic spectrum disorders). The 98% purity with batch QC supports its use in dose-response assays where impurity-driven artifacts must be minimized.

Antifungal Scaffold-Hopping Library Design

Given the demonstrated antifungal efficacy of the 1,2,3-triazole-4-carboxamide scaffold against Rhizopus oryzae, including superiority over itraconazole for optimized analogs [2], 950235-49-1 serves as a cyclohexyl-substituted diversification element for antifungal library enumeration. Its N-cyclohexyl group may improve metabolic stability or fungal cell membrane penetration compared to benzylic analogs.

GPCR Selectivity Profiling: V1a vs. LPA Receptor Panel Screening

The triazole-carboxamide-cyclohexyl architecture is active at both V1a receptors (Roche series) [1] and LPA receptors (BMS series) [3]. CAS 950235-49-1 is therefore well-suited for selectivity panel screening to determine whether the 5-propyl/N1-phenyl substitution pattern drives selectivity between these therapeutically important GPCR targets, informing lead triage decisions.

High-Purity Reference Standard for Analytical Method Development

With a supplier-certified purity of 98% and multi-technique QC documentation (NMR, HPLC, GC) , 950235-49-1 can function as a reference standard for HPLC method development, LC-MS quantification, or NMR spectral library construction in laboratories synthesizing or analyzing triazole-carboxamide compound collections.

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